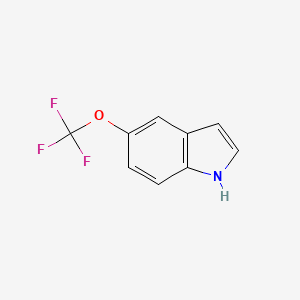
5-(Trifluoromethoxy)-1H-indole
概述
描述
5-(Trifluoromethoxy)-1H-indole is a chemical compound characterized by the presence of a trifluoromethoxy group attached to the indole ring. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it a valuable substituent in pharmaceutical and agrochemical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group into the indole ring. One common method is the trifluoromethoxylation of indole derivatives using trifluoromethoxylating reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 5-(Trifluoromethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted indole derivatives .
科学研究应用
5-(Trifluoromethoxy)-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique pharmacological properties.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties
作用机制
The mechanism of action of 5-(Trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
- 5-(Trifluoromethyl)-1H-indole
- 5-(Trifluoromethoxy)-2H-indole
- 5-(Trifluoromethoxy)-3H-indole
Comparison: 5-(Trifluoromethoxy)-1H-indole is unique due to the specific positioning of the trifluoromethoxy group on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The trifluoromethoxy group provides distinct properties, such as increased stability and lipophilicity, which are not as pronounced in other similar compounds .
属性
IUPAC Name |
5-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYXWSODSCHHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591982 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262593-63-5 | |
| Record name | 5-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-(Trifluoromethoxy)-1H-indole and how are these confirmed?
A1: this compound-2,3-dione, also known as 5-(Trifluoromethoxy)isatin, has the molecular formula C9H4F3NO3. [] Crystallographic analysis reveals that it crystallizes with two molecules in the asymmetric unit, forming layers via intermolecular N—H⋯O hydrogen bonds. [] The near planarity of the isatin ring systems is notable. [] Various spectroscopic techniques like UV, IR, 1H NMR, HSQC-2D, and MS are employed to confirm the structure and identify different isomers of its derivatives. []
Q2: How does the structure of this compound derivatives influence their biological activity?
A2: Research indicates a strong structure-activity relationship for this compound-2,3-dione 3-thiosemicarbazone derivatives. [] Different substituents on the thiosemicarbazone moiety significantly affect the compound's cytotoxicity and selectivity towards various cancer cell lines. For instance, the 4-bromophenyl substituted derivative (compound I) exhibits significant selectivity for lymphoma cells, particularly P3HR1 and its vincristine-resistant subline. [] This highlights the potential of targeted structural modifications in optimizing the anticancer activity of this compound class.
Q3: What is the mechanism of action of this compound derivatives against cancer cells?
A3: While the precise mechanism is still under investigation, preliminary studies suggest that this compound-2,3-dione 3-thiosemicarbazone derivatives induce apoptosis in cancer cells. [] This is supported by observations of increased caspase-3 activity in lymphoma cells treated with these compounds. [] Further research is needed to fully elucidate the specific pathways and molecular targets involved in their cytotoxic activity.
Q4: What are the potential advantages of this compound derivatives as anticancer agents?
A4: this compound-2,3-dione 3-thiosemicarbazone derivatives demonstrate potent cytotoxic effects against various lymphoma and leukemia cell lines at submicromolar concentrations. [] Importantly, some derivatives show selectivity towards cancer cells over normal cells, indicating a potential for reduced systemic toxicity. [] This, coupled with their ability to overcome vincristine resistance in certain cell lines, makes them promising candidates for further development as anticancer therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
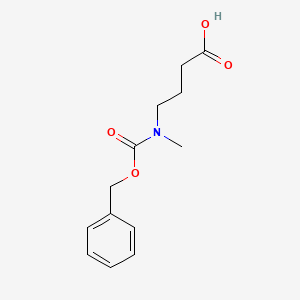

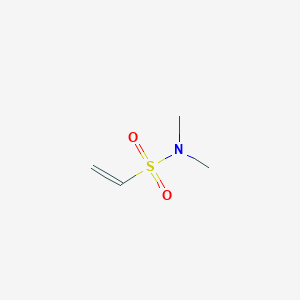
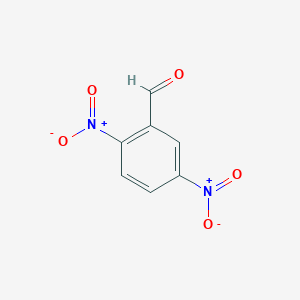
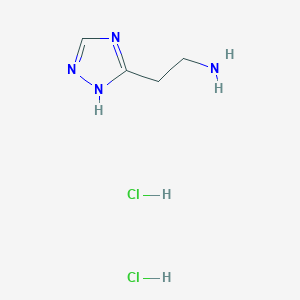
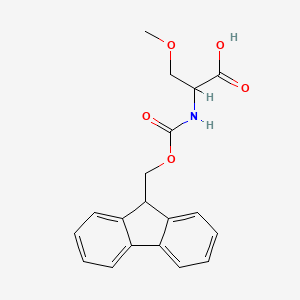
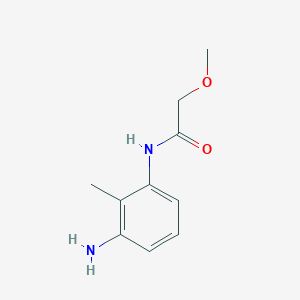
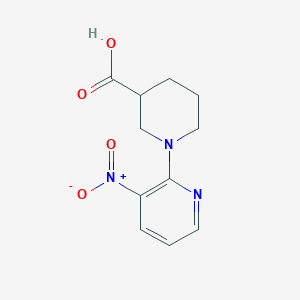

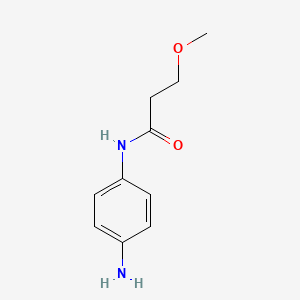
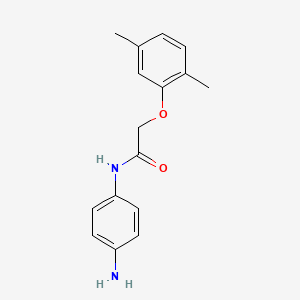
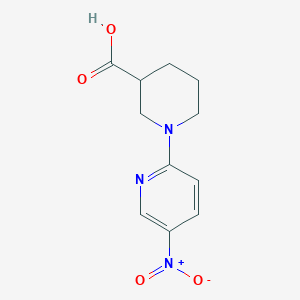
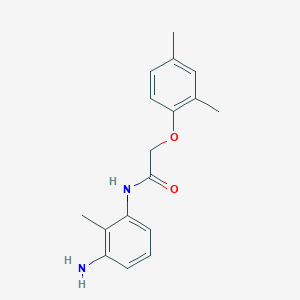
![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
